NSC 32734
Description
Properties
CAS No. |
7654-52-6 |
|---|---|
Molecular Formula |
C18H15ClO5 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-methyl-4,6-diphenylpyrylium;perchlorate |
InChI |
InChI=1S/C18H15O.ClHO4/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DKJFSVIHOOLBKY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 32734 typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which are then subjected to specific reaction conditions to yield the desired compound. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, with the elimination of a small molecule such as water.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, resulting in changes in their oxidation states.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: NSC 32734 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons by this compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in this compound is replaced by another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
NSC 32734 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions, including catalysis and synthesis of complex molecules.
Biology: this compound is employed in the study of biological processes, such as enzyme activity and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: this compound is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of NSC 32734 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
NSC vs. Starch and Soluble Sugars
NSC comprises both soluble sugars and starch, which serve distinct roles in plant metabolism:
- Soluble sugars (e.g., sucrose, glucose): Act as immediate energy sources and osmolytes during stress. For example, drought-stressed Caragana microphylla (a desert shrub) increases soluble sugar concentrations in roots to maintain cellular turgor .
- Starch : A long-term storage form of carbon. In Pinus sylvestris (Scotch pine), starch is predominantly stored in roots and trunks, serving as a reserve during dormancy or recovery from stress .
Key Differences :
Species-Specific NSC Allocation
NSC allocation varies significantly across species, reflecting adaptation strategies:
- Deciduous vs. Coniferous Trees : Deciduous species (e.g., Betula platyphylla) allocate more NSC to leaves for rapid growth, while conifers (e.g., Pinus koraiensis) prioritize root and trunk storage for stress resilience .
- Drought-Tolerant Species : Caragana microphylla redistributes NSC to roots under drought, whereas Pinus sylvestris sacrifices leaf NSC to preserve root reserves .
Data from Evidence :
- In Northeast China, Larix gmelinii (a conifer) stored 12.0% NSC in bark, significantly higher than in heartwood (1.9%) .
- Tropical evergreen species in Yunnan, China, showed 45–97% variability in NSC across organs, with roots acting as the primary starch reservoir .
Environmental and Nutritional Influences
- Drought : Moderate drought increases soluble sugars in Caragana microphylla but depletes starch in Pinus sylvestris .
- Nutrient Availability : Nitrogen-phosphorus fertilization in Linum usitatissimum (flax) altered NSC allocation, reducing pre-flowering NSC contributions to yield by 10–34% .
Contrast with Other Carbohydrates :
- Fructans : Unlike NSC, fructans are transient storage molecules in grasses, absent in woody plants .
Q & A
Q. How can researchers verify the structural identity and purity of NSC 32734 in experimental settings?
- Methodological Answer: Structural confirmation requires techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . For purity, use high-performance liquid chromatography (HPLC) with a purity threshold ≥95%. Cross-reference spectral data with published literature or databases (e.g., PubChem) to validate identity. For novel derivatives, provide full synthetic pathways and characterization details in supplementary materials .
Q. What are the key considerations for designing reproducible in vitro experiments involving this compound?
- Methodological Answer: Ensure strict control of variables such as solvent choice (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity), temperature, and pH. Use validated cell lines with authentication certificates. Include positive/negative controls and dose-response curves to establish biological activity thresholds. Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers address contradictory findings in existing studies on this compound’s mechanism of action?
- Methodological Answer: Conduct systematic meta-analyses to identify confounding variables (e.g., assay conditions, cell types). Use orthogonal validation methods (e.g., CRISPR knockouts, siRNA silencing) to confirm target engagement. Publish raw datasets and statistical code to enable independent verification .
Advanced Research Questions
Q. What computational strategies are effective for predicting this compound’s molecular interactions and binding affinities?
- Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use cheminformatics tools (e.g., ChEMBL) to compare with structurally analogous compounds .
Q. How can researchers optimize this compound’s pharmacokinetic properties while maintaining efficacy?
- Methodological Answer: Perform structure-activity relationship (SAR) studies to modify functional groups affecting solubility and bioavailability. Use in silico ADMET prediction tools (e.g., SwissADME) to prioritize derivatives. Validate in vivo using rodent models with LC-MS/MS quantification of plasma and tissue concentrations .
Q. What experimental frameworks are recommended for studying this compound’s off-target effects in complex biological systems?
- Methodological Answer: Implement proteome-wide profiling (e.g., thermal proteome profiling or affinity-based pulldown assays) to identify unintended targets. Combine with transcriptomic analysis (RNA-seq) to assess downstream pathway alterations. Use machine learning models to predict toxicity thresholds .
Data Analysis and Reporting
Q. How should researchers handle variability in this compound’s bioactivity data across independent studies?
Q. What statistical methods are appropriate for analyzing dose-dependent responses to this compound?
- Methodological Answer: Use nonlinear regression (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀ values. Apply the Hill equation to model sigmoidal curves. Report confidence intervals and use bootstrapping for small sample sizes. Validate with Bayesian hierarchical models for multi-experiment datasets .
Funding and Collaboration
Q. How can researchers secure funding for high-risk/high-reward studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
